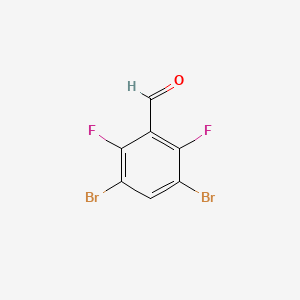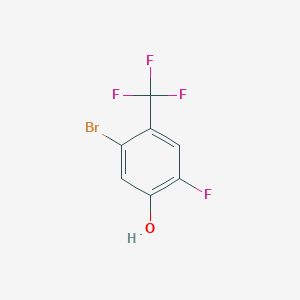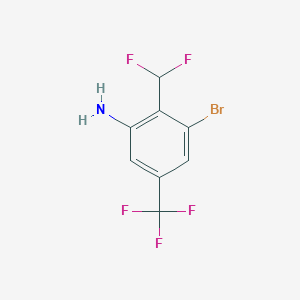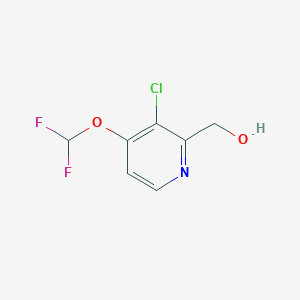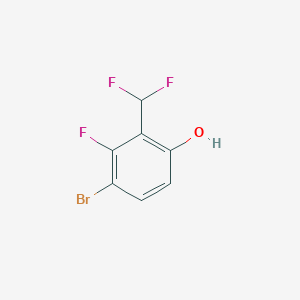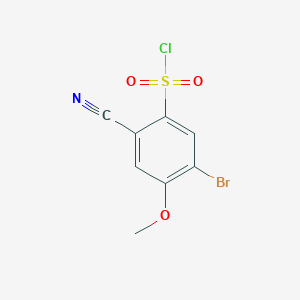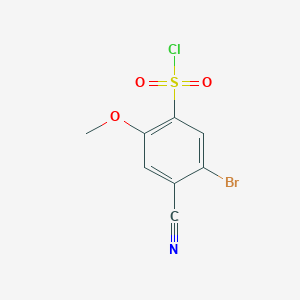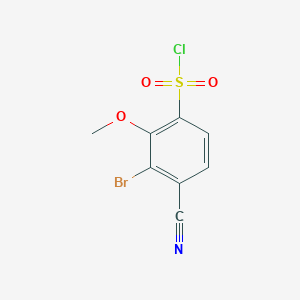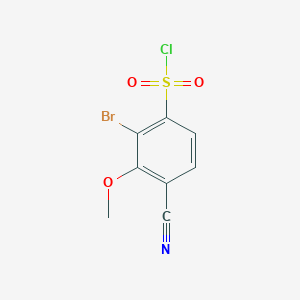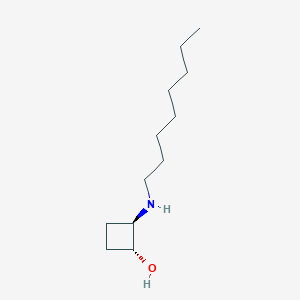
trans-2-(Octylamino)cyclobutan-1-ol
Übersicht
Beschreibung
trans-2-(Octylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C₁₄H₂₉NO. It is characterized by a cyclobutane ring with an octylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is of interest in various scientific research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
trans-2-(Octylamino)cyclobutan-1-ol has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . These structures exhibit diverse biological activities with potential medicinal value .
A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Octylamino)cyclobutan-1-ol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanone as the starting material.
Octylamine Addition: : Octylamine is added to cyclobutanone under controlled conditions to form an intermediate.
Reduction: : The intermediate undergoes reduction, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-(Octylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be further reduced to form different derivatives.
Substitution: : The octylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the octylamino group.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Compounds with different functional groups replacing the octylamino group.
Vergleich Mit ähnlichen Verbindungen
trans-2-(Octylamino)cyclobutan-1-ol is unique due to its cyclobutane ring and octylamino group. Similar compounds include:
trans-2-(Hexylamino)cyclobutan-1-ol: : Similar structure but with a hexylamino group instead of octylamino.
trans-2-(Decylamino)cyclobutan-1-ol: : Similar structure but with a decylamino group instead of octylamino.
These compounds differ in the length of the alkyl chain attached to the amino group, which can affect their physical, chemical, and biological properties.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(octylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGPUAWMXCFPX-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


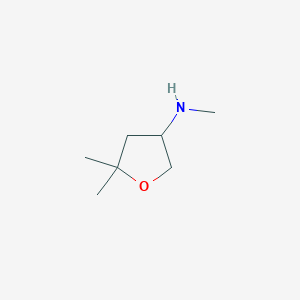
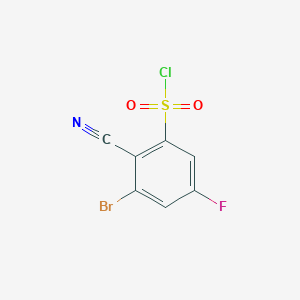
![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
